

Platinum(IV) Sulfide () 1T Phase: Structural Architecture & Translational Applications

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Compound of Interest

Compound Name: *Platinum(IV) sulfide*

Cat. No.: *B8136801*

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Technical Guide for Materials Scientists & Biomedical Engineers

Executive Technical Synthesis

Platinum(IV) sulfide (

) in its 1T phase represents a distinct class of Group-10 Transition Metal Dichalcogenides (TMDs).[1] Unlike molybdenum or tungsten-based TMDs, which often stabilize in the 2H phase, is thermodynamically stable in the 1T octahedral coordination.

For researchers in drug development and biosensing, this material offers a critical advantage: a tunable bandgap (0.25 eV bulk to 1.6 eV monolayer) coupled with high air stability and strong Near-Infrared (NIR) absorption. These properties make 1T-

a prime candidate for photothermal therapy (PTT) agents and next-generation biosensors, bridging the gap between solid-state physics and nanomedicine.

Crystallographic Architecture

The 1T phase of

is defined by its octahedral symmetry. Unlike the trigonal prismatic coordination of 2H-MoS₂, the Platinum atoms in 1T-

are coordinated by six Sulfur atoms in an octahedral geometry.

2.1 Structural Parameters

- Space Group:

(No. 164)

- Crystal System: Trigonal

- Lattice Constants:

- Å

- Å (Interlayer spacing)

- Coordination: Octahedral (

) . Pt atoms are sandwiched between two layers of S atoms in an stacking sequence.

2.2 Atomic Layering Logic

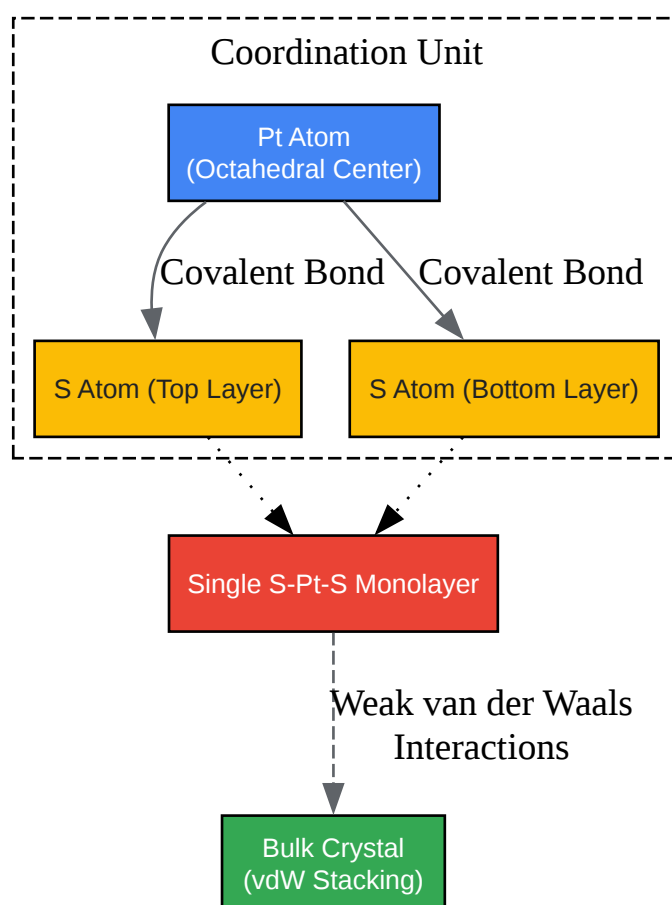
The structure consists of S-Pt-S sheets held together by weak van der Waals (vdW) forces.

This weak interlayer coupling allows for mechanical exfoliation and intercalation—key features for drug delivery vector engineering.

Table 1: Structural & Electronic Properties of 1T-

Property	Value / Characteristic	Relevance
Coordination Geometry	Octahedral (1T)	Determines electronic stability and catalytic sites.
Lattice Mismatch	Low (~0.5% with Graphene)	Facilitates heterostructure formation for biosensors.
Bandgap (Bulk)	~0.25 eV (Indirect)	High conductivity for electrochemical sensing.
Bandgap (Monolayer)	~1.6 eV (Indirect)	Strong NIR absorption for Photothermal Therapy.
Carrier Mobility	~1100	Rapid signal transduction in FET biosensors.

2.3 Structural Visualization



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Figure 1: Hierarchical organization of 1T-

from atomic coordination to bulk crystal structure.

Precision Synthesis Protocols

High-purity synthesis is non-negotiable for biomedical applications to prevent toxicity from unreacted precursors. We detail two primary methods: Chemical Vapor Transport (CVT) for high-quality crystals and Chemical Vapor Deposition (CVD) for large-area films.

3.1 Protocol A: Chemical Vapor Transport (CVT)

Best for: Fundamental studies, high-crystallinity reference material.

Reagents:

- Platinum powder (99.99%)
- Sulfur powder (99.999%)[2]
- Transport Agent: Iodine () or (5 mg/)

Workflow:

- Stoichiometric Mixing: Mix Pt and S in a 1:2 molar ratio inside an Argon-filled glovebox.
- Ampoule Sealing: Load mixture and transport agent into a quartz ampoule. Evacuate to Torr and seal.
- Gradient Heating: Place ampoule in a two-zone furnace.
 - Source Zone (

-): 800°C - 900°C (Precursor volatilization).
- Growth Zone (): 700°C - 800°C (Crystal deposition).
- Gradient (): Maintain ~100°C difference.
- Duration: 7–14 days.
- Cooling: Slow cool (10°C/hr) to room temperature to minimize defects.

3.2 Protocol B: CVD Sulfurization of Pt Films

Best for: Scalable device fabrication, biosensor arrays.

Workflow:

- Deposition: Sputter 1-5 nm of Pt onto a substrate.
- Setup: Place Sulfur powder upstream and Pt-coated substrate downstream in a tube furnace.
- Sulfurization:
 - Pump system to 0.5 Pa.
 - Heat Sulfur zone to ~250°C (sublimation).
 - Heat Substrate zone to 800°C.
 - Carrier Gas: Ar (50 sccm).
- Reaction: 30–60 minutes.
- Termination: Rapid cooling to preserve the 1T phase.

Characterization Matrix

To validate the 1T phase and ensure suitability for application, the following characterization signatures must be confirmed.

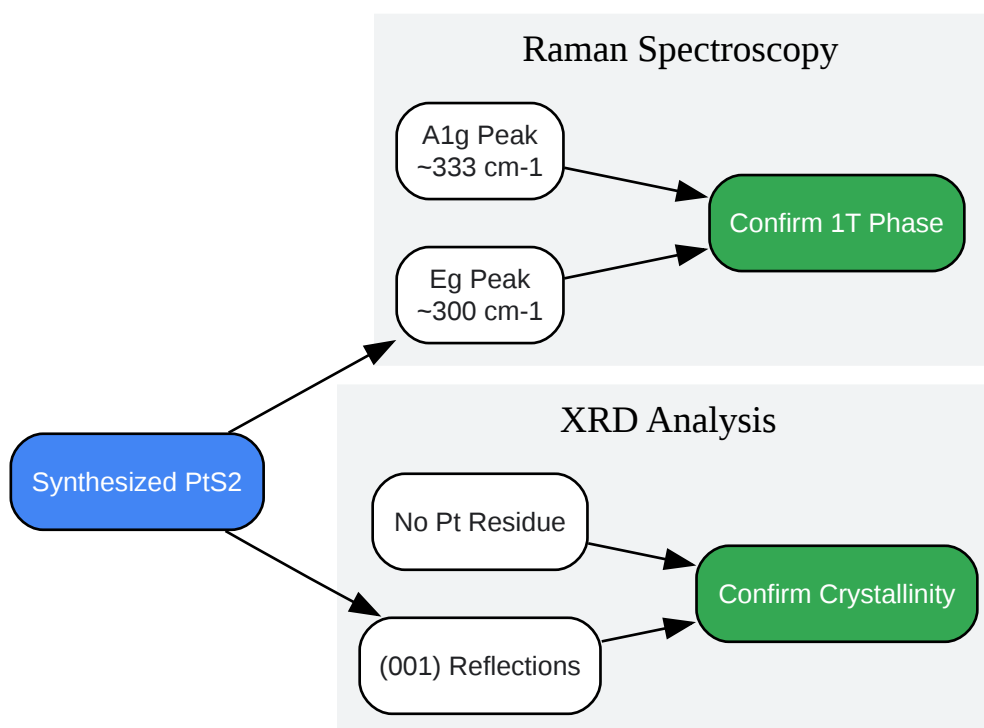
4.1 Raman Spectroscopy Signatures

Raman is the standard for phase identification. The 1T phase exhibits two distinct phonon modes.

- Mode (~300): In-plane vibration of S atoms and Pt atoms.
- Mode (~333): Out-of-plane vibration of S atoms.
- Thickness Indicator: The frequency difference () between and increases with layer thickness.

4.2 X-Ray Diffraction (XRD)

- Key Peaks: Look for (001) family reflections (for Cu).
- Validation: Absence of Pt metal peaks confirms complete sulfurization.



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Figure 2: Logic flow for validating 1T-

phase purity.

Biomedical Translation: "Drug Development" Context

For the drug development and bio-research audience, 1T-

is not just a semiconductor; it is a functional platform.

5.1 Photothermal Therapy (PTT)

1T-

nanosheets exhibit high extinction coefficients in the NIR region (biological transparency window).

- Mechanism: NIR light absorption

Non-radiative relaxation

Localized Hyperthermia.

- Application: Tumor ablation.[3][4] The high photothermal conversion efficiency (often >30%) allows for effective killing of cancer cells with minimal laser power, reducing off-target damage.

5.2 Biosensing Interfaces

The high surface-to-volume ratio and specific electronic properties make

ideal for:

- Electrochemical Sensors: Detection of dopamine, glucose, or reactive oxygen species (ROS). The metallic character of bulk or defects in monolayers facilitates electron transfer.
- SPR Sensors: High refractive index enhances Surface Plasmon Resonance signals for label-free detection of protein binding.

Table 2: Translational Applications

Application	Mechanism	Key Advantage of
Tumor Ablation	Photothermal Effect	Strong NIR absorption; Biocompatibility (Pt inertness).
ROS Detection	Electrochemical Oxidation	Catalytically active S-edges; High conductivity.
Drug Delivery	Surface Loading	High surface area; Potential for PEGylation via S-chemistry.

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